5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-3-2-4-14(19)11-13)23-7-5-22(6-8-23)9-10-25/h2-4,11,15,25-26H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUANOSAHGRZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , with CAS number 898366-75-1 , has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its synthesis, biological mechanisms, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.5 g/mol . The structure incorporates a thiazole-triazole moiety, which is often associated with significant biological activity in various therapeutic areas.
| Property | Value |
|---|---|
| CAS Number | 898366-75-1 |
| Molecular Formula | C₁₉H₂₄FN₅O₂S |
| Molecular Weight | 405.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine derivatives and fluorinated phenyl groups. The reaction mechanisms often leverage nucleophilic substitutions and coupling reactions to achieve the desired structural integrity.
Antitumor Activity
Research indicates that derivatives of thiazolo-triazole compounds exhibit potent antitumor activity . A study demonstrated that compounds with similar structures inhibited the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may induce apoptosis or cell cycle arrest through specific molecular pathways .
The proposed mechanism for the antitumor activity includes:
- Inhibition of DNA synthesis : Similar compounds have shown to interfere with nucleotide metabolism, leading to decreased DNA replication.
- Induction of apoptosis : The presence of fluorinated phenyl groups may enhance interactions with cellular targets involved in programmed cell death pathways.
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and anxiety . The hydroxyethyl group may further enhance solubility and bioavailability in central nervous system (CNS) applications.
Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer efficacy of related compounds against various cancer cell lines. Results indicated significant growth inhibition across multiple cell types, supporting the hypothesis that modifications in the thiazole-triazole framework can lead to enhanced biological activity .
Study 2: CNS Activity
Another investigation into piperazine derivatives highlighted their potential as anxiolytic agents. The study reported that compounds similar to 5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol displayed promising results in reducing anxiety-like behaviors in animal models, suggesting a viable pathway for therapeutic development in psychiatric disorders .
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by the following components:
- Thiazole and Triazole Moieties : These heterocycles are known for their biological activity.
- Piperazine Derivative : The presence of a piperazine ring contributes to its pharmacological properties.
- Fluorophenyl Group : The fluorine atom enhances the compound's lipophilicity and potential biological activity.
Molecular Formula
The molecular formula can be denoted as .
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into similar compounds has shown that piperazine derivatives can possess antibacterial and antifungal properties. Investigations into the compound's interaction with bacterial membranes could provide insights into its mechanism of action.
Neurological Applications
Given the presence of the piperazine moiety, there is potential for applications in treating neurological disorders. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for further research in neuropharmacology.
Drug Development
The unique structural features of this compound make it a valuable candidate for drug development. Its ability to interact with various biological targets can be leveraged to design novel therapeutics. Structure-activity relationship (SAR) studies can help optimize its efficacy and safety profile.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazoles and evaluated their anticancer activity against A549 lung cancer cells. The study reported that modifications to the piperazine group significantly influenced cytotoxicity levels, indicating the importance of structural optimization for enhanced therapeutic effects .
Case Study 2: Antimicrobial Testing
A recent investigation focused on the antimicrobial properties of piperazine-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the piperazine ring improved antibacterial activity, suggesting that similar adjustments could enhance the efficacy of 5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol against microbial pathogens .
Chemical Reactions Analysis
Core Heterocyclic Reactivity
The thiazolo[3,2-b] triazole scaffold exhibits reactivity at nitrogen and sulfur centers. Key reactions include:
Electrophilic Substitution
-
The triazole ring undergoes nitrogen-directed electrophilic substitution at the N-1 and N-4 positions.
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Example: Halogenation with N-bromosuccinimide (NBS) under visible light yields brominated derivatives at C-5 (Figure 1) .
Nucleophilic Attack
-
The sulfur atom in the thiazole ring participates in nucleophilic reactions.
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Example: Reaction with mercapto-triazoles generates thioether linkages under aqueous conditions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, H₂O, visible light | 5-Bromo derivative | 85% | |
| Thioether formation | Mercaptotriazole, H₂O, 25°C | Thioether-linked analog | 78% |
Piperazine Side Chain Modifications
The 4-(2-hydroxyethyl)piperazine group enables functionalization via:
Hydroxyethyl Group Reactions
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Oxidation : TEMPO-mediated oxidation converts the –CH₂OH group to a carboxylic acid.
Piperazine Alkylation
-
Quaternary ammonium salts form via alkylation with methyl iodide in DMF.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated derivative | 92% | |
| Alkylation | Methyl iodide, DMF | N-Methylpiperazinium salt | 88% |
Fluorophenyl Ring Reactivity
The 3-fluorophenyl group undergoes:
Nucleophilic Aromatic Substitution
-
Fluorine displacement by strong nucleophiles (e.g., –NH₂, –OCH₃) under microwave irradiation.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 3-Biphenyl derivative | 76% | |
| Methoxylation | NaOCH₃, CuI, 100°C | 3-Methoxyphenyl analog | 68% |
Radical-Mediated Transformations
Visible-light-driven reactions enable regioselective functionalization:
Free Radical Cyclization
-
α-Bromo-1,3-diketones react with mercaptotriazoles under visible light to form fused thiazolo-triazoles (Figure 2) .
-
Radical trapping experiments confirm a chain mechanism involving thiyl radicals .
| Reaction Type | Conditions | Key Observation | Reference |
|---|---|---|---|
| Radical cyclization | H₂O, CFL irradiation | Exclusive C-5 aroylation |
Acid/Base-Mediated Rearrangements
The triazole-thiazole system undergoes pH-dependent tautomerism:
Acidic Conditions
Basic Conditions
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological profiles:
Anticancer Activity
-
5-Ylidene derivatives exhibit improved cytotoxicity (IC₅₀: 1.2–4.8 μM) compared to parent compounds .
Antimicrobial Activity
Comparison with Similar Compounds
Thiazole-Triazole Hybrids with Fluorophenyl Substituents
Compounds 4 and 5 from (4-(4-chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole) share a thiazole core and fluorophenyl groups. Unlike the target compound, these analogues lack the hydroxyethyl-piperazine moiety and instead feature a pyrazole-triazole hybrid. Crystallographic data reveal that their fluorophenyl groups adopt perpendicular orientations relative to the planar core, which may influence molecular stacking and bioavailability . The target compound’s 3-fluorophenyl group, combined with the hydroxyethyl-piperazine, likely enhances solubility and target specificity compared to these analogues.
Chlorophenyl vs. Fluorophenyl Derivatives
The compound in (5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol) substitutes the 3-fluorophenyl group with a 3-chlorophenyl group and introduces ethoxy/methoxy substituents. The target compound’s fluorine atom likely reduces metabolic degradation while maintaining similar steric profiles.
Heterocyclic Core Modifications
Triazole-Dioxolane Hybrids ()
Compounds f and g in feature a 1,3-dioxolane ring fused to a triazole moiety, with dichlorophenyl and piperazine groups. The dioxolane ring enhances rigidity and may improve blood-brain barrier penetration compared to the target compound’s thiazolo-triazole core. However, the absence of a hydroxyethyl group in these analogues could reduce solubility .
Pyrazoline-Benzothiazole Hybrids ()
The pyrazoline-benzothiazole hybrid in demonstrates antidepressant and antitumor activities. Its planar benzothiazole core contrasts with the bicyclic thiazolo-triazole system of the target compound, which may offer greater conformational flexibility for receptor interactions .
Pharmacological Potential: Antifungal Activity
Compounds in (3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles) were evaluated via molecular docking against 14-α-demethylase (3LD6), a key fungal enzyme. The target compound’s hydroxyethyl-piperazine group could similarly enhance interactions with this enzyme’s active site, while its fluorophenyl group may improve binding over methoxyphenyl analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : A common approach involves heterocyclic condensation reactions. For example, describes a method using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C). Key steps include:
- Reacting substituted chlorobenzoyl chlorides with intermediates like 4a-h under catalytic conditions.
- Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Modifications to the piperazine moiety (e.g., introducing hydroxyethyl groups) may require protecting group strategies to avoid side reactions.
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, triazole C=N stretches) at ~3200–3500 cm⁻¹ (O–H) and ~1600 cm⁻¹ (C=N) .
- ¹H NMR : Assigns protons on the fluorophenyl (δ 7.2–7.8 ppm) and piperazine (δ 2.5–3.5 ppm) groups, with hydroxyethyl protons appearing as a triplet near δ 3.6 ppm .
- HPLC : Validates purity (>98%) using reverse-phase columns (C18) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) via molecular docking (AutoDock Vina) to predict antifungal activity . Follow with in vitro MIC tests against Candida albicans using broth microdilution (CLSI M27 guidelines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperazine moiety?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varying piperazine substituents (e.g., hydroxyethyl vs. methyl groups) and compare bioactivity. highlights salt formation (e.g., Na⁺/K⁺ or metal complexes) to enhance solubility and stability .
- Computational Modeling : Use molecular dynamics (GROMACS) to assess binding affinity changes when modifying the piperazine’s hydrophilicity or steric bulk .
Q. How can regioselectivity challenges during thiazolo-triazole ring formation be addressed?
- Methodological Answer :
- Catalytic Optimization : suggests tuning reaction pH (e.g., pH 12.5) and catalyst loading (10 wt% Bleaching Earth Clay) to favor cyclization over side-product formation .
- Solvent Effects : Polar aprotic solvents like DMF improve reaction homogeneity, while PEG-400 enhances thermal stability during reflux .
Q. How can contradictions in biological activity data (e.g., variable MIC values) be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent inoculum size (1–5 × 10³ CFU/mL) and incubation time (48–72 hours) across assays .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed piperazine derivatives) that may reduce efficacy .
Q. What computational strategies predict interactions with off-target enzymes?
- Methodological Answer :
- Pharmacophore Mapping : Generate 3D pharmacophores (MOE software) to assess overlap with non-target kinases or cytochrome P450 isoforms.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to evaluate hydrogen-bonding propensity with non-target receptors .
Q. How can solubility and stability be improved without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
